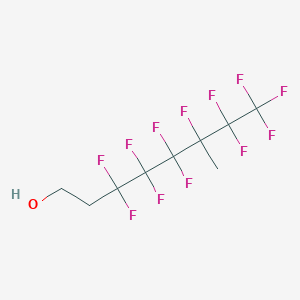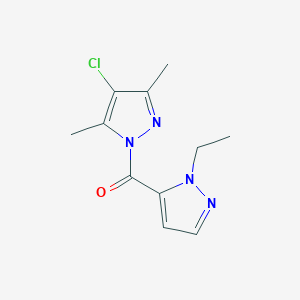
(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features two pyrazole rings, one substituted with chlorine and methyl groups, and the other with an ethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone typically involves the following steps:
Formation of the pyrazole rings: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Substitution reactions:
Coupling of pyrazole rings: The two pyrazole rings can be coupled through a methanone linkage using appropriate coupling reagents.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Amines, thiols, alcohols
Major Products
Oxidation products: Carboxylic acids, ketones
Reduction products: Alcohols
Substitution products: Various derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
Synthesis of new compounds:
Biology
Biological activity studies: The compound can be tested for its biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine
Drug development: The compound may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
Material science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
- (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(1-methyl-1H-pyrazol-5-yl)methanone
- (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone
Uniqueness
The uniqueness of (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone lies in its specific substitution pattern and the presence of two pyrazole rings. This structural arrangement can impart unique chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
1003989-07-8 |
|---|---|
Molecular Formula |
C11H13ClN4O |
Molecular Weight |
252.70 g/mol |
IUPAC Name |
(4-chloro-3,5-dimethylpyrazol-1-yl)-(2-ethylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C11H13ClN4O/c1-4-15-9(5-6-13-15)11(17)16-8(3)10(12)7(2)14-16/h5-6H,4H2,1-3H3 |
InChI Key |
RHIJABGXWHLXSP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)N2C(=C(C(=N2)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14169843.png)


![1-(3,4-Dichlorophenyl)-3-(2-methylpropyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14169872.png)
![4-ethyl-5-[3-(4-methoxyphenyl)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14169880.png)
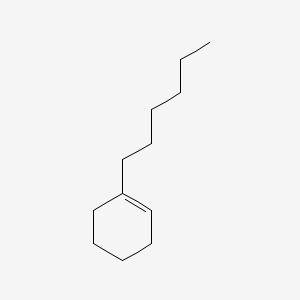
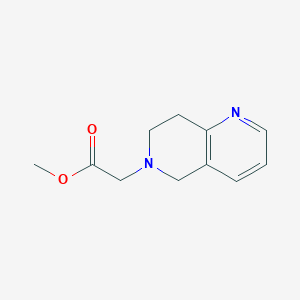
![Ethanamine, N-ethyl-N-[(ethylthio)methyl]-](/img/structure/B14169892.png)
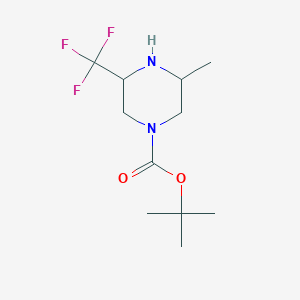
![9-Methoxy-5-phenyl-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B14169904.png)

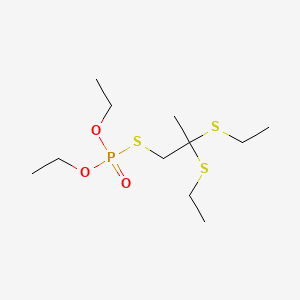
![2-Ethyl-3-[(4-methoxyphenyl)methyl]thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14169919.png)
